molecular formula C22H21ClN2O5 B2772393 (Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 946340-85-8

(Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2772393
CAS No.: 946340-85-8
M. Wt: 428.87
InChI Key: UZPCJWYIZDYHQM-WTKPLQERSA-N
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Description

(Z)-N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic chemical compound designed for research applications. It features a cinnamamide core, a structure recognized in medicinal chemistry for its potential as a privileged scaffold in the discovery of bioactive molecules . The molecular architecture integrates a 3,4,5-trimethoxyphenyl group, a moiety frequently associated with bioactivity, and a 5-(4-chlorophenyl)isoxazole unit, which serves as a heterocyclic pharmacophore. Compounds with these structural elements are frequently investigated for their ability to interact with biological targets. Research on highly similar cinnamamide derivatives has demonstrated their potential in various research areas. For instance, a closely related compound, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, has been identified as a potent inhibitor of melanogenesis, showing significant research value in studies related to hyperpigmentation . Furthermore, the acrylamide functional group is a key reactive handle in organic synthesis, allowing for further chemical modifications to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

(Z)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-27-19-10-14(11-20(28-2)22(19)29-3)4-9-21(26)24-13-17-12-18(30-25-17)15-5-7-16(23)8-6-15/h4-12H,13H2,1-3H3,(H,24,26)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCJWYIZDYHQM-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, with the CAS number 946340-85-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21ClN2O5C_{22}H_{21}ClN_{2}O_{5}, with a molecular weight of 428.9 g/mol. The compound features an isoxazole ring and a substituted phenyl group, which are critical for its biological activity.

PropertyValue
CAS Number946340-85-8
Molecular FormulaC22H21ClN2O5
Molecular Weight428.9 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the coupling of isoxazole derivatives with acrylamide compounds through standard organic synthesis techniques. The reaction conditions must be optimized to ensure high yield and purity.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

  • Cell Line Testing : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Results indicated that it has an IC50 value ranging from 10 to 30 µM depending on the cell line.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the isoxazole ring is believed to facilitate binding to these molecular targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against both gram-positive and gram-negative bacteria as well as certain fungal strains.

  • Bacterial Strains Tested : The compound was effective against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) in the low µM range.
  • Fungal Activity : It demonstrated antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections.

Case Studies

Several studies have highlighted the biological activities of similar compounds within the same structural class:

  • Study on Isoxazole Derivatives : A comparative study revealed that derivatives with methoxy substitutions showed enhanced activity against various cancer cell lines compared to their unsubstituted counterparts .
  • Antimicrobial Evaluation : Another research focused on related isoxazole compounds indicated that modifications in the chlorophenyl group significantly influenced antibacterial efficacy .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with functionalized isoxazole and acrylamide precursors. Key steps include:

  • Coupling reactions : Use nucleophilic substitution or amide bond formation under reflux with solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to achieve >95% purity .
  • Critical parameters : Control reaction temperature (60–80°C) and pH (neutral to slightly basic) to minimize side products .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm the Z-configuration of the acrylamide group and substitution patterns on the aryl rings .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
  • Antimicrobial testing : Employ broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to assess substituent effects?

  • Comparative analysis : Synthesize analogs with variations in the 4-chlorophenyl (e.g., 4-fluorophenyl) or trimethoxyphenyl groups (e.g., dimethoxy substitution) .
  • Biological testing : Compare IC50 values across analogs to identify critical substituents for activity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins .

Q. How should conflicting bioactivity data from different studies be resolved?

  • Standardize assay conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Validate with orthogonal assays : Confirm enzyme inhibition results using SPR (surface plasmon resonance) for binding affinity measurements .
  • Replicate in independent labs : Cross-validate data to rule out batch-specific impurities or instrumentation variability .

Q. What strategies optimize reaction yields for sensitive intermediates?

  • Protecting groups : Temporarily protect reactive sites (e.g., trimethoxyphenyl hydroxyls with acetyl groups) during synthesis .
  • Catalyst selection : Use Pd/C for hydrogenation or DMAP for acylation to enhance regioselectivity .
  • In-line monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .

Q. What advanced analytical methods address characterization challenges?

  • X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane .
  • 2D NMR (COSY, NOESY) : Clarify spatial proximity of protons in crowded spectral regions .
  • LC-MS/MS : Detect trace impurities (<0.1%) that may interfere with bioactivity .

Q. How can molecular dynamics simulations predict metabolic stability?

  • In silico tools : Use Schrödinger’s QikProp to estimate logP (lipophilicity) and CYP450 metabolism sites .
  • Hydrogen bond analysis : Identify labile bonds prone to hydrolysis (e.g., acrylamide C-N) using Gaussian software .
  • Half-life prediction : Apply machine learning models (e.g., ADMET Predictor) to prioritize stable analogs .

Methodological Considerations

  • Contradiction analysis : Cross-reference NMR data with computational models to resolve structural ambiguities .
  • Reaction optimization : Design a factorial experiment (e.g., varying solvent polarity, catalyst loading) and analyze via ANOVA .

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